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molecular formula C16H15ClF2 B143542 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene) CAS No. 3312-04-7

1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene)

Cat. No. B143542
M. Wt: 280.74 g/mol
InChI Key: UXXLTPGCINZEFM-UHFFFAOYSA-N
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Patent
US04352811

Procedure details

A suspension of 150 g of 4,4-bis-(4-fluorophenyl-3-butenylchloride, 1 l isopropyl alcohol, and 10 g of 10% palladium-on-charcoal was shaken at room temperature under 40 psi of hydrogen. The uptake of hydrogen ceased after about 5 hrs. The mixture was filtered and the solvent was evaporated to provide an oil. Distillation provided 140.2 g (92.8%) of 4,4-bis-(4-fluorophenyl)butylchloride, bp 155°-158° (1.3 mm).
Name
4-fluorophenyl-3-butenylchloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]=[CH:9][CH2:10][CH2:11][Cl:12])=[CH:4][CH:3]=1.[H][H]>[Pd].C(O)(C)C>[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]([C:5]2[CH:6]=[CH:7][C:2]([F:1])=[CH:3][CH:4]=2)[CH2:9][CH2:10][CH2:11][Cl:12])=[CH:6][CH:7]=1

Inputs

Step One
Name
4-fluorophenyl-3-butenylchloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)C=CCCCl
Name
Quantity
10 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
1 L
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
to provide an oil
DISTILLATION
Type
DISTILLATION
Details
Distillation

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C(CCCCl)C1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 140.2 g
YIELD: PERCENTYIELD 92.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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